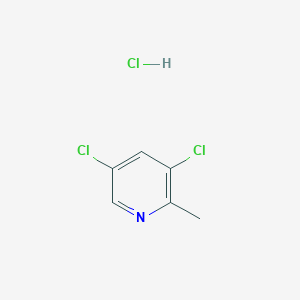

3,5-二氯-2-甲基吡啶盐酸盐

描述

“3,5-Dichloro-2-methylpyridine hydrochloride” is a chemical compound with the molecular formula C6H6Cl3N1. It is not intended for human or veterinary use and is primarily used for research1.

Synthesis Analysis

While there are no specific synthesis methods available for “3,5-Dichloro-2-methylpyridine hydrochloride”, similar compounds have been synthesized through various methods. For instance, 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride was prepared by dissolving 2-hydroxymethyl-4-methoxyl-3,5-dimethyl pyridine into toluene, adding a toluene solution of triphosgene, and then removing acidic gas under reduced pressure2.

Chemical Reactions Analysis

There are no specific chemical reactions associated with “3,5-Dichloro-2-methylpyridine hydrochloride”. However, similar compounds like 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride have been used in reactions with 1-(4-chloro-phenyl)imidazole-2-thione in the presence of sodium methoxide to afford corresponding methylsulphinyl derivatives3.

Physical And Chemical Properties Analysis

The physical and chemical properties of “3,5-Dichloro-2-methylpyridine hydrochloride” are not fully detailed. However, it is known that its molecular weight is 198.5 g/mol1.

科学研究应用

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in the synthesis of trifluoromethylpyridines .

Summary of the Application

Trifluoromethylpyridines (TFMP) and its derivatives have applications in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Methods of Application or Experimental Procedures

The synthesis of TFMP derivatives involves the use of 2,3-dichloro-5-(trifluoromethyl) pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products . It can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .

Results or Outcomes

The major use of TFMP derivatives is in the protection of crops from pests . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Synthesis of Fluorinated Pyridines

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in the synthesis of fluorinated pyridines .

Summary of the Application

Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem . Fluoropyridines have interesting and unusual physical, chemical and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Methods of Application or Experimental Procedures

The synthesis of fluoropyridines involves the treatment of commercially available 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine with 1 equivalents of sodium methoxide . This yields a compound which, when treated with 10% Pd/C at the presence of ammonium formate at 50 °C for 10 h, gives compounds in high yields .

Results or Outcomes

Fluoropyridines have a special interest as potential imaging agents for various biological applications . In the search for new agricultural products having improved physical, biological, and environmental properties, one of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures .

Synthesis of Fluorinated Compounds

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in the synthesis of fluorinated compounds .

Summary of the Application

Fluorinated compounds have earned a unique place in the arsenal of the discovery chemist . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have made possible many recent advances in the agrochemical, pharmaceutical, and functional materials fields .

Methods of Application or Experimental Procedures

The synthesis of fluorinated compounds involves the development of organic compounds containing fluorine . The number of applications for these compounds continues to grow, and the development of fluorinated organic chemicals is becoming an increasingly important research topic .

Results or Outcomes

In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . In addition, around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group, making these compounds an important subgroup of fluorinated compounds .

未来方向

There are no specific future directions available for “3,5-Dichloro-2-methylpyridine hydrochloride”. However, it is primarily used for research purposes1, suggesting that it may be used in future studies to understand its properties and potential applications better.

Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. Always consult with a qualified professional or trusted source when dealing with chemicals.

属性

IUPAC Name |

3,5-dichloro-2-methylpyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N.ClH/c1-4-6(8)2-5(7)3-9-4;/h2-3H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNSNLQFNMAONTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40856826 | |

| Record name | 3,5-Dichloro-2-methylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dichloro-2-methylpyridine hydrochloride | |

CAS RN |

1255099-46-7 | |

| Record name | 3,5-Dichloro-2-methylpyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 2-isopropyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1457198.png)

![4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B1457200.png)

![5-(m-Tolyl)-5H-pyrrolo[3,2-c:4,5-c']dipyridine](/img/structure/B1457203.png)

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazol-2(3H)-one](/img/structure/B1457205.png)